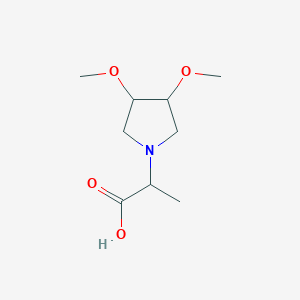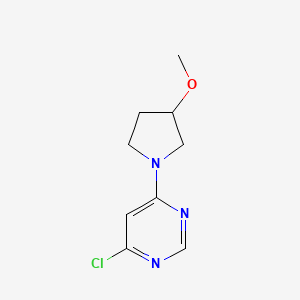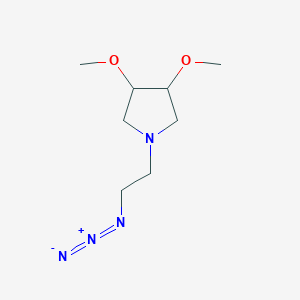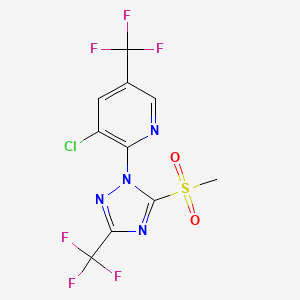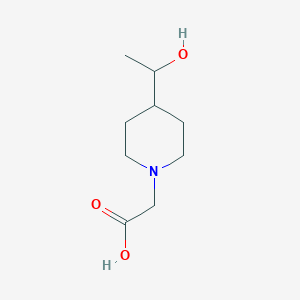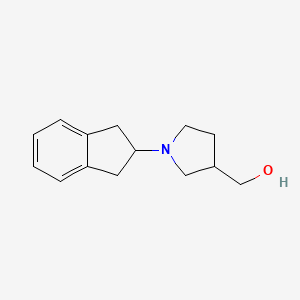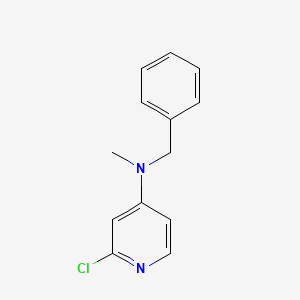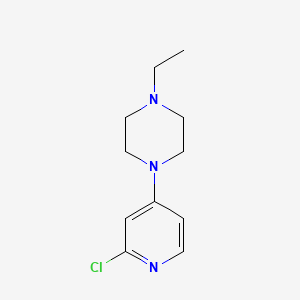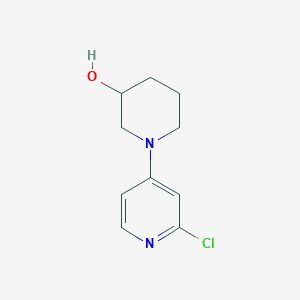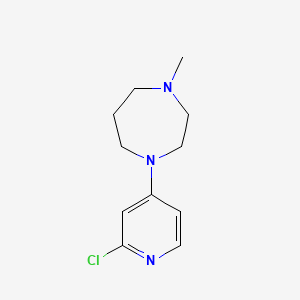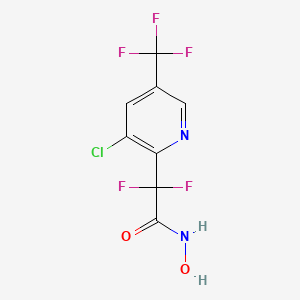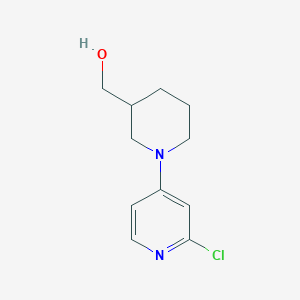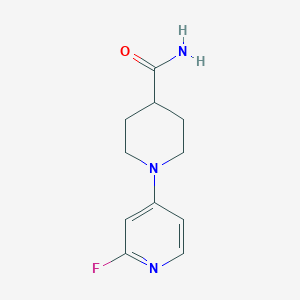
1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide
Descripción general
Descripción
“1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide” is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, aiding in drug development, organic synthesis, and catalysis. It has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening .
Synthesis Analysis
The synthesis of piperidine derivatives involves various methods. One such method involves treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate respectively . Another approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Aplicaciones Científicas De Investigación
PET Imaging Applications
- Serotonin 5-HT1A Receptors Imaging : A derivative, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, has been identified as a potent and selective antagonist with promising characteristics for PET imaging of 5-HT1A receptors. This application is significant for studying neuropsychiatric disorders due to its high brain uptake, slow clearance, and stability (García et al., 2014).
Antimicrobial and Anticancer Activities
- Synthesis and Antimicrobial Activity : Novel derivatives, specifically N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide, have been synthesized and shown to possess potential antimicrobial activity against various bacterial and fungal strains, highlighting their relevance in addressing antibiotic resistance (Babu et al., 2015).
Neuroinflammation Imaging
- Colony-Stimulating Factor 1 Receptor (CSF1R) Imaging : A fluorinated ligand has been developed for PET imaging of CSF1R, an emerging target for imaging neuroinflammation, which plays a critical role in neurodegenerative diseases like Alzheimer’s. This research underscores the utility of such compounds in developing imaging agents for neuroinflammatory conditions (Lee et al., 2022).
Corrosion Inhibition
- Corrosion Inhibition on Iron : Quantum chemical and molecular dynamic simulation studies have been conducted on certain piperidine derivatives, including those with similar structural motifs to 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide, to predict their efficiency as corrosion inhibitors on iron. These studies help in understanding the molecular basis of corrosion inhibition and its practical applications in protecting metallic surfaces (Kaya et al., 2016).
Mecanismo De Acción
- Signaling through PKB is often deregulated in cancer, making it an attractive target for antitumor agents .
Target of Action
Mode of Action
- This compound acts as an ATP-competitive inhibitor of PKB. By binding to the active site of PKB, it prevents phosphorylation of downstream substrates involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival . Specifically, it inhibits PKB activation by preventing phosphorylation at Ser473 and Thr308, which are critical for PKB’s signaling cascade .
Biochemical Pathways
- The compound disrupts the PI3K-PKB-mTOR pathway. Unregulated signaling in this pathway is common in various human cancers, including prostate, breast, and ovarian carcinomas . In vivo studies demonstrate that this compound modulates biomarkers associated with PKB signaling .
Pharmacokinetics
- Information on absorption is not available. Volume of distribution data is not available. No specific protein binding information is provided .
Result of Action
- By inhibiting PKB, this compound impacts cell survival, proliferation, and protein translation. It may also influence apoptosis-related pathways . In preclinical studies, it strongly inhibits the growth of human tumor xenografts in mice at well-tolerated doses .
Action Environment
- The compound’s efficacy and stability may be influenced by factors such as pH, temperature, and metabolic enzymes in vivo. Further studies are needed to explore these aspects .
Análisis Bioquímico
Biochemical Properties
1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is DNA gyrase, an enzyme crucial for DNA replication and transcription in bacteria . The interaction between this compound and DNA gyrase involves binding to the enzyme’s active site, thereby inhibiting its function and leading to DNA damage in bacterial cells . Additionally, this compound has shown potential in inhibiting protein kinase B (Akt), a key player in cell signaling pathways related to growth and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit the Akt signaling pathway, which is often deregulated in tumors . By inhibiting Akt, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth . In bacterial cells, the inhibition of DNA gyrase by this compound leads to impaired DNA replication and transcription, ultimately resulting in cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. For instance, its inhibition of DNA gyrase involves binding to the enzyme’s active site, preventing the supercoiling of DNA necessary for replication . In the case of Akt inhibition, this compound competes with ATP for binding to the kinase’s active site, thereby blocking its phosphorylation and activation . These interactions highlight the compound’s potential as a therapeutic agent in both antibacterial and anticancer applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors in its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of target enzymes and consistent cellular effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of efflux transporters, which can affect its overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that the compound can accumulate in the nucleus, where it interacts with DNA gyrase and other nuclear proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in inhibiting target enzymes . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-10-7-9(1-4-14-10)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPELRGNAKRRVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


